N-(3-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O5/c1-16-7-12-21-24(34)22(27-30-25(31-37-27)17-8-10-19(35-2)11-9-17)14-32(26(21)28-16)15-23(33)29-18-5-4-6-20(13-18)36-3/h4-14H,15H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZXQRDVWJMTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)C4=NC(=NO4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL for certain derivatives . The presence of the methoxy groups in the structure may enhance the lipophilicity and permeability of the compound across bacterial membranes.
Antifungal Properties
The antifungal activity of oxadiazole derivatives is also notable. Compounds similar to this compound have been documented to inhibit fungal growth effectively. For example, MIC values against Candida albicans have been reported between 12.5 and 25 μg/mL for related compounds .
Anti-inflammatory and Analgesic Effects
Some studies have highlighted the anti-inflammatory and analgesic activities of oxadiazole derivatives. The synthesis of 3-substituted oxadiazoles has demonstrated promising anti-inflammatory effects in animal models . The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Research into similar naphthyridine derivatives has indicated their ability to inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of compounds similar to this compound:
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The lipophilic nature of methoxy groups may facilitate membrane penetration leading to cell lysis.
- Modulation of Immune Response : Anti-inflammatory effects are often attributed to the downregulation of pro-inflammatory cytokines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and naphthyridine moieties. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Mechanism of Action : The presence of the oxadiazole ring enhances the interaction with biological targets involved in cell proliferation and apoptosis pathways. Research indicates that derivatives similar to N-(3-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. The oxadiazole derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria as well as fungi:
- Efficacy : Studies indicate that similar compounds exhibit Minimum Inhibitory Concentrations (MICs) ranging from 3.58 µM to 8.74 µM against various microbial strains . The presence of electron-withdrawing groups on the aromatic rings enhances their antimicrobial efficacy.
Antioxidant Activity
Antioxidant properties are critical for compounds aimed at reducing oxidative stress-related diseases:
- Evaluation : The antioxidant activity of this compound has been assessed through various assays such as DPPH and ABTS radical scavenging tests. These studies reveal a significant capacity for free radical scavenging .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups (e.g., -OCH₃) | Enhance anticancer and antioxidant activity |
| Electron-withdrawing groups (e.g., -Cl) | Improve antimicrobial properties |
The SAR studies suggest that modifying substituents on the phenyl rings can significantly impact the biological activities of the compound.
Case Study 1: Anticancer Evaluation
In a comparative study using MCF-7 breast cancer cells, this compound exhibited an IC₅₀ value of approximately 22.3 µM compared to Doxorubicin's IC₅₀ of 0.5 µM . This indicates moderate efficacy but highlights the need for further optimization.
Case Study 2: Antimicrobial Testing
A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural features had MIC values ranging from 3.58 µM to 8.74 µM against these pathogens . This underscores the potential for developing new antimicrobial agents based on this chemical scaffold.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group and oxadiazole ring are susceptible to hydrolysis under specific conditions:
-
Acid-Catalyzed Hydrolysis :
The acetamide moiety undergoes hydrolysis in concentrated HCl (6M, 80°C, 6h), yielding the corresponding carboxylic acid derivative. This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water . -
Base-Mediated Hydrolysis :
Under alkaline conditions (NaOH, 2M, reflux), the 1,2,4-oxadiazole ring undergoes cleavage, producing nitrile and carboxylic acid intermediates. This reactivity aligns with oxadiazole’s tendency to act as a bioisostere for esters or amides .
Oxidation Reactions
The methyl group on the naphthyridine core and methoxyphenyl substituents participate in oxidation:
| Site | Reagent/Conditions | Product |
|---|---|---|
| Naphthyridine C7-CH₃ | KMnO₄, H₂O, 60°C, 4h | C7-COOH derivative |
| 4-Methoxyphenyl OCH₃ | HI (48%), reflux, 8h | Demethylation to phenolic -OH group |
Oxidation of the methyl group to a carboxylic acid enhances water solubility, while demethylation modifies electronic properties for enhanced biological interactions.
Substitution Reactions
Electrophilic and nucleophilic substitution occurs at reactive positions:
-
Nucleophilic Aromatic Substitution :
The electron-deficient oxadiazole ring undergoes substitution with amines (e.g., NH₃/EtOH, 70°C), replacing the oxadiazole oxygen with an amino group. This modifies hydrogen-bonding capacity . -
Radical Bromination :
N-Bromosuccinimide (NBS) in CCl₄ selectively brominates the naphthyridine’s C5 position under UV light, forming a brominated analog for further coupling reactions .
Cycloaddition and Ring-Opening
The oxadiazole moiety participates in [3+2] cycloaddition with nitrile oxides, forming fused triazole rings. Conversely, ring-opening with hydrazine generates hydrazide intermediates, useful for synthesizing heterocyclic analogs .
Reduction Reactions
Selective reduction of functional groups:
-
NaBH₄/MeOH : Reduces the naphthyridine’s carbonyl group to a hydroxyl group (C4-OH), altering hydrogen-bonding patterns.
-
H₂/Pd-C : Hydrogenates the naphthyridine’s double bonds, yielding a partially saturated core with modified planarity.
Cross-Coupling Reactions
The compound’s halogenated derivatives (e.g., brominated at C5) engage in Suzuki-Miyaura and Buchwald-Hartwig couplings:
-
Suzuki Coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C), producing biaryl derivatives .
-
Buchwald-Hartwig Amination : Forms C-N bonds with secondary amines, enhancing target affinity in medicinal applications .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [4π+4π] cycloaddition between naphthyridine rings, generating dimeric structures. This reactivity is exploited in materials science for constructing supramolecular assemblies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole/Triazole Moieties
Compound A : N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide ()
- Core Structure : Pyridine instead of 1,8-naphthyridine.
- Substituents : Chloro groups at 3- and 4-positions on the phenyl ring vs. methoxy groups in the target compound.
- Functional Impact : Chlorine substituents increase lipophilicity and may enhance membrane permeability but reduce solubility compared to methoxy groups. The pyridine core may alter binding affinity in biological targets due to reduced planarity relative to naphthyridine .
Compound B : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide ()
- Core Structure : Triazole instead of oxadiazole.
- Synthesis : Copper-catalyzed 1,3-dipolar cycloaddition vs. multi-step condensation for the target compound.
- The naphthalene group in Compound B enhances π-π stacking but may reduce solubility .
Table 1 : Key Structural and Functional Comparisons
Analogues with Acetamide Linkages
Compound C : N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides ()
- Core Structure: Thiazolidinone and coumarin instead of naphthyridine.
Computational Similarity Analysis
- ChemGPS-NP Positioning : The target compound occupies a distinct chemical space due to its naphthyridine-oxadiazole hybrid structure. It clusters closer to kinase inhibitors than antimicrobial agents, as shown in ChemGPS-NP models .
- Molecular Fingerprinting : Tanimoto coefficients (Tc) between the target compound and analogues range from 0.45 (Compound B) to 0.68 (Compound A), indicating moderate structural overlap. Higher Tc values correlate with conserved oxadiazole and acetamide groups .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what are the critical reaction parameters?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole core followed by coupling with the naphthyridine-acetamide scaffold. Key steps include:
- Oxadiazole formation : Cyclization of amidoximes with activated carboxylic acid derivatives under refluxing conditions (e.g., using POCl₃ or EDCI) .
- Naphthyridine coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the oxadiazole moiety to the naphthyridine core .
- Acetamide functionalization : Amide bond formation via activation with HATU or DCC in anhydrous DMF . Critical parameters : Temperature control during cyclization, inert atmosphere for coupling reactions, and strict anhydrous conditions for amide formation.
Q. How should researchers characterize the compound’s structural integrity post-synthesis?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and verify methoxy groups (δ ~3.8–4.0 ppm for OCH₃) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve ambiguities in regiochemistry, especially for the oxadiazole and naphthyridine rings .
Q. What safety protocols are essential when handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (based on analogous acetamide safety data) .
- Ventilation : Use fume hoods due to potential inhalation hazards during weighing or solvent evaporation .
- First aid : Immediate rinsing with water for skin/eye exposure; seek medical consultation if ingested .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and purity?
- Reagent selection : Replace POCl₃ with EDCI/HOBt for safer oxadiazole cyclization .
- Purification strategies : Use preparative HPLC with a C18 column (e.g., Chromolith) to resolve polar byproducts .
- Catalyst screening : Test Pd(OAc)₂/XPhos systems for higher coupling efficiency in naphthyridine functionalization .
Q. What methodologies are effective for evaluating the compound’s bioactivity against disease targets?
- Enzyme inhibition assays : Measure IC₅₀ values using fluorescence-based assays (e.g., for kinase or protease targets) .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, noting dose-dependent responses .
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding interactions with target proteins (e.g., COX-2 or EGFR) .
Q. How can contradictory data on biological activity between studies be resolved?
- Control standardization : Ensure consistent cell passage numbers, serum batches, and assay protocols .
- Solubility adjustments : Use DMSO/β-cyclodextrin complexes to enhance bioavailability in in vitro models .
- Meta-analysis : Compare structural analogs (e.g., 3-methoxy vs. 4-methoxy substitutions) to identify SAR trends .
Q. What computational tools are recommended for predicting metabolic stability and degradation pathways?
- ADMET prediction : SwissADME or ADMETlab to estimate metabolic half-life and cytochrome P450 interactions .
- Degradation modeling : Gaussian 09 for DFT calculations on hydrolysis susceptibility of the oxadiazole ring .
Methodological Challenges and Solutions
Q. How can researchers address low solubility in aqueous buffers during biological testing?
- Co-solvent systems : Use 10% DMSO/PBS with sonication to achieve homogeneous dispersions .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to improve cellular uptake .
Q. What strategies mitigate instability of the 1,2,4-oxadiazole moiety under acidic conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
